An In-Depth Technical Guide to 2-Hydroxysuccinic Acid Methyl Ester
An In-Depth Technical Guide to 2-Hydroxysuccinic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxysuccinic acid methyl ester, also known as methyl malate, is a dicarboxylic acid ester that plays a significant role as a versatile building block in organic synthesis and as a subject of study in biochemical research. Its structure, featuring a hydroxyl group alpha to a carboxylic acid function and an ester, imparts a unique combination of reactivity and chirality, making it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and natural products. This guide provides a comprehensive overview of the fundamental properties of 2-hydroxysuccinic acid methyl ester, offering insights into its synthesis, characterization, reactivity, and safe handling.
Chemical Identity and Physical Properties
2-Hydroxysuccinic acid methyl ester is a chiral molecule and can exist as the (R)-enantiomer, the (S)-enantiomer, or a racemic mixture. The properties of the specific stereoisomer are crucial for its application in stereoselective synthesis.
Table 1: Core Identifiers and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₅H₈O₅ | |
| Molecular Weight | 148.11 g/mol | |
| Appearance | White to off-white solid | |
| CAS Number | 140235-34-3 (racemic) | |
| 83540-94-7 ((R)-isomer) | ||
| 66212-45-1 ((S)-isomer) | ||
| Synonyms | Methyl malate, Methyl 2-hydroxybutanedioate | |
| Predicted Boiling Point | ~200-220 °C (decomposition may occur) | |
| Predicted Melting Point | Not readily available, expected to be a low-melting solid | |
| Solubility | Soluble in water, methanol, ethanol, and other polar organic solvents. |
Note: Experimental physical properties for 2-hydroxysuccinic acid methyl ester are not widely reported. The provided boiling point is an estimate based on structurally similar compounds and may vary. The compound is expected to be a solid at room temperature based on supplier information.
Synthesis of 2-Hydroxysuccinic Acid Methyl Ester
The most direct and common method for the synthesis of 2-hydroxysuccinic acid methyl ester is the Fischer esterification of 2-hydroxysuccinic acid (malic acid) with methanol, catalyzed by a strong acid.[1][2]
Experimental Protocol: Fischer Esterification of Malic Acid
This protocol describes a general procedure for the synthesis of 2-hydroxysuccinic acid methyl ester.
Materials:
-
2-Hydroxysuccinic acid (malic acid)
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (or other strong acid catalyst)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate (for extraction)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-hydroxysuccinic acid in an excess of anhydrous methanol (e.g., 10-20 molar equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the moles of malic acid) to the solution while stirring.[3]
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65-70 °C) for 4-6 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Remove the bulk of the methanol using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x volume of residue).
-
Combine the organic layers and wash with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude 2-hydroxysuccinic acid methyl ester.
-
Purification: The crude product can be further purified by column chromatography on silica gel or by vacuum distillation if required.
Causality Behind Experimental Choices:
-
Excess Methanol: Using methanol in large excess shifts the equilibrium of the reversible Fischer esterification towards the product side, maximizing the yield of the desired ester.[1][2]
-
Acid Catalyst: A strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.[4]
-
Reflux: Heating the reaction mixture to reflux increases the rate of the reaction, allowing the equilibrium to be reached more quickly.
-
Neutralization and Extraction: The work-up procedure is designed to remove the acid catalyst, unreacted malic acid, and water, isolating the desired ester.
Diagram of Synthesis Workflow
Caption: Fischer Esterification Workflow.
Spectroscopic Characterization
Due to the limited availability of published experimental spectra for 2-hydroxysuccinic acid methyl ester, the following are predicted spectroscopic data based on its chemical structure and data from analogous compounds.
1H NMR Spectroscopy (Predicted)
The proton NMR spectrum of 2-hydroxysuccinic acid methyl ester is expected to show distinct signals for the different proton environments in the molecule.
-
-OCH3 (ester methyl group): A singlet at approximately 3.7 ppm.[5]
-
-CH2- (methylene group): Two diastereotopic protons that would appear as a pair of doublets of doublets (an ABX system) in the range of 2.7-2.9 ppm.
-
-CH(OH)- (methine group): A triplet or a doublet of doublets around 4.5 ppm, coupled to the adjacent methylene protons.[5]
-
-OH (hydroxyl group): A broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
-COOH (carboxylic acid proton): A very broad singlet at a downfield chemical shift, typically >10 ppm, which may not always be observed.
13C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum will provide information on the carbon skeleton.
-
-OCH3 (ester methyl carbon): A signal around 52 ppm.[6]
-
-CH2- (methylene carbon): A signal in the region of 38-42 ppm.
-
-CH(OH)- (methine carbon): A signal at approximately 67-70 ppm.[7]
-
C=O (ester carbonyl carbon): A signal in the range of 172-175 ppm.[6]
-
C=O (carboxylic acid carbonyl carbon): A signal slightly more downfield than the ester carbonyl, around 175-178 ppm.
Mass Spectrometry (Predicted Fragmentation Pattern)
In an electron ionization (EI) mass spectrum, 2-hydroxysuccinic acid methyl ester (MW = 148.11) is expected to show a molecular ion peak ([M]+) at m/z 148. The fragmentation pattern would likely involve:
-
Loss of a methoxy group (-OCH3): A fragment ion at m/z 117.[8]
-
Loss of a carboxyl group (-COOH): A fragment ion at m/z 103.
-
Cleavage adjacent to the hydroxyl group: This can lead to various fragment ions.
-
McLafferty rearrangement: If applicable, this could lead to characteristic neutral losses.
Diagram of Predicted 1H NMR Signals
Caption: Predicted 1H NMR Chemical Shifts.
Reactivity and Stability
2-Hydroxysuccinic acid methyl ester possesses three functional groups that dictate its chemical reactivity: a carboxylic acid, a secondary alcohol, and a methyl ester.
-
Carboxylic Acid: The carboxylic acid moiety can be deprotonated with a base to form a carboxylate salt. It can also be converted to other functional groups such as acid chlorides, amides, or reduced to an alcohol.
-
Alcohol: The secondary hydroxyl group can be oxidized to a ketone, or it can be acylated or alkylated.
-
Ester: The methyl ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. It can also undergo transesterification with other alcohols.
Stability and Storage:
2-Hydroxysuccinic acid methyl ester is generally stable under standard laboratory conditions. However, as an ester, it is susceptible to hydrolysis in the presence of strong acids or bases. It should be stored in a tightly sealed container in a cool, dry place to prevent moisture absorption and degradation. For long-term storage, refrigeration at -20°C is recommended.
Safety and Handling
As a derivative of an alpha-hydroxy acid (AHA), 2-hydroxysuccinic acid methyl ester should be handled with appropriate care.
General Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, gloves, and a lab coat.
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Products containing AHAs may increase skin's sensitivity to the sun.[9] It is advisable to use sunscreen when working with or using products containing this compound.
Toxicological Information:
Specific toxicological data for 2-hydroxysuccinic acid methyl ester is limited. However, based on the safety data sheet for the (R)-isomer, it is not classified as a hazardous substance. Nevertheless, as with all chemicals, unnecessary exposure should be avoided.
Applications in Research and Development
The unique trifunctional nature of 2-hydroxysuccinic acid methyl ester makes it a valuable chiral building block in organic synthesis. Its stereocenters can be utilized to introduce chirality into target molecules. It serves as a precursor for the synthesis of:
-
Pharmaceutical intermediates: The core structure can be modified to create a variety of complex molecules with potential biological activity.
-
Natural products: It can be used as a starting material in the total synthesis of natural products.
-
Biochemical probes: Labeled versions of methyl malate can be used to study metabolic pathways.
Conclusion
2-Hydroxysuccinic acid methyl ester is a versatile and valuable chemical compound with significant potential in both synthetic and biochemical research. A thorough understanding of its basic properties, synthesis, and reactivity is essential for its effective and safe utilization in the laboratory. This guide has provided a comprehensive overview of these aspects, offering a solid foundation for researchers and scientists working with this important molecule.
References
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Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl 2-hydroxybenzoate C8H8O3. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl 2-hydroxybenzoate (methyl salicylate). Retrieved from [Link]
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U.S. Food and Drug Administration. (2018, November 13). Guidance for Industry: Labeling for Cosmetics Containing Alpha Hydroxy Acids. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3. Retrieved from [Link]
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Cosmetic Ingredient Review. (2013, November 15). Safety Assessment of Alpha Hydroxy Acids as Used in Cosmetics. Retrieved from [Link]
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NP-MRD. (n.d.). 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0254427). Retrieved from [Link]
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NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
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ResearchGate. (n.d.). Thermophysical Property Predictions of Energetic Materials From Atomistic Molecular Dynamics Simulations. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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MIT OpenCourseWare. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
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NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0183647). Retrieved from [Link]
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Scientific Committee on Cosmetic Products and Non-Food Products intended for Consumers. (n.d.). SCCNFP/0370/00, final. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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National Institutes of Health. (n.d.). Evaluating the Efficacy and Safety of Alpha-Hydroxy Acids in Dermatological Practice: A Comprehensive Clinical and Legal Review. Retrieved from [Link]
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MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
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